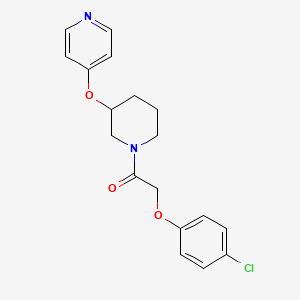

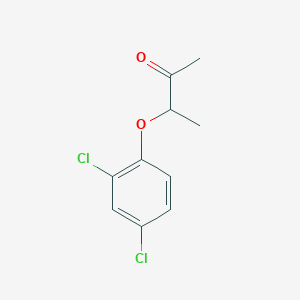

![molecular formula C19H17N3O3S2 B2390057 Benzo[c][1,2,5]thiadiazol-5-yl(7-(benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)methanone CAS No. 1706002-09-6](/img/structure/B2390057.png)

Benzo[c][1,2,5]thiadiazol-5-yl(7-(benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds involves various chemical reactions. For instance, a new benzothiadiazole (BTZ) luminogen was prepared via the Suzuki–Miyaura Pd-catalysed C–C cross-coupling of 8-iodoquinolin-4 (1 H)-one and a BTZ bispinacol boronic ester . Another synthesis involved a methylation reaction with methyl iodide using a palladium catalyst .Molecular Structure Analysis

The molecular structure of similar compounds has been studied using various techniques such as 1H, 13C-NMR, IR, UV spectroscopy, and mass-spectrometry . These compounds often exhibit aggregated-induced emission (AIE) properties, attributed to their photoactive BTZ core and nonplanar geometry .Chemical Reactions Analysis

Compounds with similar structures have been used as electron acceptors in ternary polymer solar cells . The incorporation of these compounds into a binary active layer can result in improved power conversion efficiencies .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using various techniques. For instance, the optical and electrochemical properties of π-spacer–acceptor–π-spacer type compounds based on benzo[c][1,2,5]thiadiazole have been studied .Applications De Recherche Scientifique

Molecular Aggregation and Solvent Effects

- The aggregation behavior of related compounds, such as 4-(5-methyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol, demonstrates that solvent type can significantly influence molecular aggregation processes. This knowledge is crucial for understanding the behavior of complex molecules in different environments (Matwijczuk et al., 2016).

Organic Semiconductors and Photovoltaic Performance

- Benzo[d][2,1,3]thiadiazole, closely related to the compound , is used in organic semiconductors for transistors, solar cells, photodetectors, and thermoelectrics. Its isomer, benzo[d][1,2,3]thiadiazole, shows promise in enhancing optoelectronic semiconductor performance (Chen et al., 2016).

Anti-mycobacterial Potential

- Benzo[d]thiazol-2-yl(piperazin-1-yl)methanone scaffolds, which share structural features with the specified compound, have been identified as potent anti-mycobacterial chemotypes, highlighting their significance in developing new therapeutic agents (Pancholia et al., 2016).

Chemical Transformations in Metal Complexation

- Research on benzoxazoles, which have similarities in heterocyclic structure, reveals versatile chemical transformations upon complexation with various metal ions. This insight is valuable for designing metal-organic frameworks and catalytic systems (Iasco et al., 2012).

Multichromic Polymer Development

- The design of furan and benzochalcogenodiazole-based polymers, including those with thiadiazole units, demonstrates their potential in developing multicolored materials for various applications, such as sensors and display technologies (İçli-Özkut et al., 2013).

Novel Ring Systems in Medicinal Chemistry

- The synthesis of benzimidazo[1,2-c][1,2,3]thiadiazoles, which shares a thiadiazole moiety, opens up new avenues in medicinal chemistry for the development of novel therapeutic agents (Tumkevičius et al., 2003).

Electrochromic Polymer Research

- Thiadiazolo[3,4-c]pyridine, an analog of benzothiadiazole, has been employed in donor-acceptor-type electrochromic polymers, suggesting potential applications in smart windows and displays (Ming et al., 2015).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

[7-(1,3-benzodioxol-5-yl)-1,4-thiazepan-4-yl]-(2,1,3-benzothiadiazol-5-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O3S2/c23-19(13-1-3-14-15(9-13)21-27-20-14)22-6-5-18(26-8-7-22)12-2-4-16-17(10-12)25-11-24-16/h1-4,9-10,18H,5-8,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIMFWAKNJLWOIC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCSC1C2=CC3=C(C=C2)OCO3)C(=O)C4=CC5=NSN=C5C=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzo[c][1,2,5]thiadiazol-5-yl(7-(benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)methanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

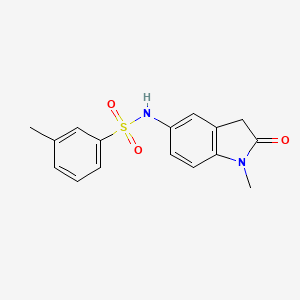

![10-methoxy-3-(4-methoxyphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2389980.png)

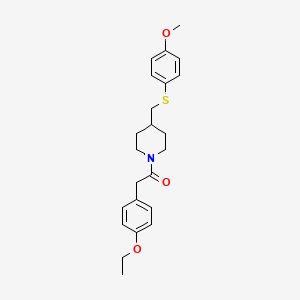

![1-[3-(Trifluoromethoxy)benzyl]piperazine](/img/structure/B2389982.png)

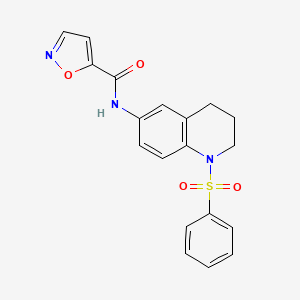

![4-Pyridin-2-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid](/img/structure/B2389985.png)

![3-chloro-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide](/img/structure/B2389987.png)

![(E)-methyl 7-methyl-2-((1-methyl-1H-pyrazol-4-yl)methylene)-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2389989.png)

![3-(Benzo[c][1,2,5]thiadiazole-5-carboxamido)cyclohexyl phenylcarbamate](/img/structure/B2389993.png)

![6-hydroxy-N-(3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)pyrimidine-4-carboxamide](/img/structure/B2389997.png)